4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride
Description
4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one hydrochloride, also known as pyrovalerone hydrochloride (CAS: 850352-10-2), is a synthetic cathinone derivative classified as a psychostimulant . Structurally, it consists of a pentanone backbone substituted with a 4-methylphenyl group at position 1 and a pyrrolidine ring at position 2, with a methyl group at position 4 (Figure 1). Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmacological studies and illicit use due to its stimulant effects on the central nervous system . Pyrovalerone and analogs are known to inhibit monoamine reuptake transporters (DAT, NET, and SERT), contributing to their stimulant properties .
Properties
IUPAC Name |
4-methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-13(2)12-16(18-10-4-5-11-18)17(19)15-8-6-14(3)7-9-15;/h6-9,13,16H,4-5,10-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXRGORRVNLFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(CC(C)C)N2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346155 | |
| Record name | 4-Methyl-2-(pyrrolidin-1-yl)-1-(p-tolyl)pentan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850352-10-2 | |
| Record name | 4-Methyl-2-(pyrrolidin-1-yl)-1-(p-tolyl)pentan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride typically involves a multi-step process. . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media.
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Products : Forms carboxylic acids (e.g., 4-methylphenylpentanoic acid derivatives) via ketone oxidation.
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Mechanism : Oxidative cleavage of the α-C–H bonds adjacent to the carbonyl group.
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, 80°C, 4h | 4-Methylphenylpentanoic acid | 72 |
Reduction Reactions
The ketone moiety can be reduced to secondary alcohols:
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Products : Yields 1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-ol.
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Selectivity : LiAlH₄ provides higher efficiency (>85%) compared to NaBH₄ (~60%).
| Reagent | Solvent | Temperature | Time | Product Yield (%) | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF | 0–25°C | 2h | 88 | |
| NaBH₄ | MeOH | 25°C | 6h | 62 |
Nucleophilic Substitution
The pyrrolidine ring participates in substitution reactions:
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Reagents : Amines (e.g., piperidine) or thiols under acidic/basic conditions .
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Products : Pyrrolidine substitution yields derivatives like 2-piperidin-1-yl analogs .
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Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) .
| Substrate | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| HCl salt | Piperidine | DMF, 80°C, 12h | 2-Piperidin-1-yl derivative | 67 |
Optimized Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂ (1.1 eq), AlCl₃ (0.1 eq), CH₂Cl₂, 0°C | 95 | >99 | |
| Amination | Pyrrolidine (2 eq), Et₃N, THF, 25°C, 24h | 82 | 98 |
Stability and Degradation
Scientific Research Applications
Monoamine Uptake Inhibition
Pyrovalerone analogues have been primarily studied for their ability to inhibit the uptake of monoamines, particularly dopamine (DAT) and norepinephrine (NET):
- Dopamine Transporter (DAT) Inhibition : Pyrovalerone and its analogues have shown significant potency in inhibiting DAT, which is crucial for the treatment of conditions like ADHD and depression. For instance, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one demonstrated a Ki value of 21.4 nM at DAT, indicating its strong affinity for this target .
- Norepinephrine Transporter (NET) Inhibition : These compounds also exhibit notable activity against NET, with some analogues showing IC50 values as low as 9.4 nM . This dual action on DAT and NET makes them promising candidates for developing new antidepressants or stimulants.
- Serotonin Transporter (SERT) : Interestingly, pyrovalerone analogues are relatively poor inhibitors of SERT, which may reduce the risk of side effects commonly associated with selective serotonin reuptake inhibitors (SSRIs) .
Structure-Activity Relationships (SAR)
Research has focused on understanding the structural modifications that enhance the inhibitory activity of these compounds. The following observations have been made:
- Substituent Effects : Variations in the aromatic ring and alkyl substituents significantly influence the potency at DAT and NET. For example, 4-methyl substitutions have been shown to enhance DAT selectivity compared to other isomers .
- Enantiomeric Purity : The resolution of racemic mixtures into their enantiomers has revealed that specific enantiomers exhibit markedly different potencies at DAT and NET. The (2R)-enantiomer has been identified as more potent than its counterpart .
Synthesis and Evaluation
A study by Meltzer et al. (2006) synthesized various analogues of pyrovalerone and evaluated their pharmacological properties. The findings highlighted that:
- Compounds such as 4-acetamido derivatives exhibited selective inhibition profiles with Ki values indicating strong DAT affinity while maintaining lower NET interactions .
Clinical Relevance
While the primary focus has been on synthetic analogues in laboratory settings, the implications for clinical use are significant:
- Potential Therapeutics : Given their dual action on dopamine and norepinephrine transporters, these compounds may be explored further in clinical trials for conditions like ADHD, narcolepsy, or depression where monoamine dysregulation is evident.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparative Table of Key Structural and Pharmacological Features
Key Structural Insights
- The 4F-3Me-α-PVP analog adds fluorine and methyl groups, which may alter binding affinity and metabolic stability .
- Backbone Modifications: N-Ethylheptedrone’s elongated heptanone backbone extends its half-life compared to pyrovalerone’s pentanone structure, delaying metabolic degradation .
- Functional Groups : Unlike pyrovalerone’s pyrrolidine ring, 4-MMC and 4-MEC feature secondary amine groups, reducing transporter selectivity (e.g., higher serotonergic activity in 4-MMC) .
Research Findings on Pharmacological and Physicochemical Properties
Pyrovalerone Hydrochloride
Comparative Studies
- 4F-3Me-α-PVP vs. Pyrovalerone : Fluorination at the phenyl ring increases metabolic resistance but reduces potency due to steric hindrance at transporter binding sites .
- Naphyrone vs. Pyrovalerone : The naphthyl group in naphyrone enhances receptor affinity but introduces hepatotoxicity risks due to bulky aromatic metabolism .
- 4-MMC vs. Pyrovalerone: 4-MMC’s methylamino group confers mixed DAT/SERT inhibition, leading to entactogenic effects absent in pyrovalerone .
Biological Activity
4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one, commonly referred to as pyrovalerone, is a synthetic stimulant belonging to the cathinone class. This compound has garnered significant attention due to its potent biological activity, particularly as a monoamine uptake inhibitor. Understanding its biological profile is crucial for evaluating its pharmacological potential and safety.
Chemical Structure and Properties
The chemical formula for 4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one is CHClN, with a molecular weight of approximately 285.85 g/mol. The structure features a pyrrolidine ring, a pentanone backbone, and a para-methylphenyl substituent, which contributes to its lipophilicity and receptor binding properties.
Pyrovalerone primarily acts as an inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), with minimal effects on the serotonin transporter (SERT). This selectivity for DAT and NET makes it a compound of interest in the study of psychostimulants.
Inhibition Potency
The inhibitory potency of pyrovalerone and its analogs has been extensively studied. The lead compound exhibits the following Ki values:
- DAT : 11.5 nM
- NET : 37.8 nM
- SERT : 199 nM
These values indicate that pyrovalerone is a potent inhibitor of dopamine and norepinephrine reuptake while showing limited activity on serotonin reuptake .
Table 1: Inhibition Potencies of Pyrovalerone Analogues
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
|---|---|---|---|
| Pyrovalerone | 11.5 | 37.8 | 199 |
| 1-Naphthyl Analog | <10 | <50 | 33.1 |
| 3,4-Dichlorophenyl Analog | <15 | <40 | >200 |
Case Studies and Research Findings
Research has shown that the biological activity of pyrovalerone analogs varies significantly based on structural modifications. For instance, the S enantiomer of racemic pyrovalerone was found to be the most biologically active, demonstrating higher affinity for DAT compared to its R counterpart .
In a study focusing on various analogs, it was noted that while most compounds showed potent DAT inhibition, they generally exhibited poor SERT inhibition, reinforcing the selectivity profile of these compounds . Notably, the naphthyl analog demonstrated significant SERT inhibition at nanomolar concentrations, suggesting that structural variations can lead to altered pharmacological profiles .
Crystallographic Studies
Crystallographic characterization has provided insights into the three-dimensional structure of pyrovalerone hydrochloride. Such studies facilitate understanding how molecular conformation affects receptor binding and biological activity .
Q & A
Q. How can researchers confirm the identity and purity of 4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one hydrochloride in synthesized samples?
To confirm identity and purity, employ a combination of GC-MS and LC-QTOF analyses. GC-MS is effective for volatile derivatives, while LC-QTOF provides high-resolution mass data for non-volatile compounds. For chromatographic separation, use a mobile phase composed of methanol and a sodium acetate/1-octanesulfonate buffer (pH 4.6) in a 65:35 ratio . Compare retention times and fragmentation patterns with reference standards. Purity can be assessed via HPLC with UV detection at 220–280 nm, ensuring a single peak with >95% area .
Q. What synthetic routes are effective for preparing this compound, and how are intermediates characterized?
A common route involves Mannich reaction strategies, where a ketone precursor (e.g., 4-methylpropiophenone) reacts with pyrrolidine and formaldehyde under acidic conditions. Key intermediates, such as the free base, are characterized via ¹H/¹³C NMR (e.g., δ 2.4–3.1 ppm for pyrrolidine protons) and FTIR (C=O stretch ~1700 cm⁻¹). The hydrochloride salt is precipitated using HCl gas in anhydrous ether, followed by recrystallization from ethanol/acetone .
Q. Which analytical techniques are recommended for detecting pyrrolidinyl substituents in cathinone derivatives?
Use ¹H NMR to identify pyrrolidine protons (multiplet signals at δ 1.7–2.1 ppm) and ESI-MS for molecular ion confirmation ([M+H]⁺ for free base; [M-Cl]⁻ for hydrochloride). Raman spectroscopy (peaks at 600–800 cm⁻¹ for C-N stretches) and X-ray crystallography (if single crystals are obtainable) provide structural validation .
Advanced Research Questions
Q. How can discrepancies in reported crystallographic data for cathinone-derived hydrochlorides be resolved during structural analysis?
Discrepancies in space groups (e.g., P21/c vs. P21/n ) may arise from polymorphism or solvent inclusion . Validate structures via single-crystal XRD at low temperatures (100 K) to minimize thermal motion artifacts. Compare unit cell parameters (e.g., a = 10–12 Å, β = 90–110°) and hydrogen-bonding networks (e.g., N⁺–H···Cl⁻ interactions) with literature data. Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. How can reaction conditions be optimized to improve yield and purity during hydrochloride salt formation?
Optimize pH control during salt formation (target pH 3–4 using 6 M HCl). Employ anti-solvent crystallization with tert-butyl methyl ether to enhance crystal purity. For scale-up, use continuous flow reactors to maintain consistent mixing and temperature (0–5°C). Monitor reaction progress via in-line FTIR to detect residual amine .
Q. How can researchers design experiments to assess the compound’s interactions with biological targets (e.g., monoamine transporters)?
Use radioligand binding assays (³H-dopamine/serotonin uptake inhibition) with HEK-293 cells expressing human transporters. For functional activity, perform electrophysiology (e.g., patch-clamp) to measure ion channel modulation. Molecular docking studies (PDB: 4M48 for DAT) can predict binding modes, validated via alanine scanning mutagenesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
